molecular formula C17H22N2O7 B15129989 2-(beta-D-Mannopyranosyl)-L-tryptophan

2-(beta-D-Mannopyranosyl)-L-tryptophan

Cat. No.: B15129989
M. Wt: 366.4 g/mol
InChI Key: CPXSBHKDEPPWIX-UHFFFAOYSA-N
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Description

2-(alpha-D-Mannopyranosyl)-L-tryptophan is a glycosylated derivative of L-tryptophan, where an alpha-D-mannopyranosyl group is attached to the tryptophan molecule. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(alpha-D-Mannopyranosyl)-L-tryptophan typically involves the glycosylation of L-tryptophan with a mannopyranosyl donor. One common method includes the use of glycosyl donors such as mannopyranosyl bromides or thioglycosides, which react with L-tryptophan under the influence of a Lewis acid catalyst like silver triflate or boron trifluoride etherate . The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high stereoselectivity and yield.

Industrial Production Methods

Industrial production of 2-(alpha-D-Mannopyranosyl)-L-tryptophan may involve enzymatic glycosylation processes, where glycosyltransferases are used to transfer the mannopyranosyl group to L-tryptophan. This method is advantageous due to its specificity and mild reaction conditions, which can lead to higher yields and fewer by-products .

Chemical Reactions Analysis

Types of Reactions

2-(alpha-D-Mannopyranosyl)-L-tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(alpha-D-Mannopyranosyl)-L-tryptophan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(alpha-D-Mannopyranosyl)-L-tryptophan involves its interaction with specific molecular targets, such as glycoprotein receptors on cell surfaces. The mannopyranosyl group can bind to lectins, facilitating cell-cell communication and signaling pathways. The tryptophan moiety may also interact with serotonin receptors, influencing neurotransmission and immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(alpha-D-Glucopyranosyl)-L-tryptophan
  • 2-(alpha-D-Galactopyranosyl)-L-tryptophan
  • 2-(alpha-D-Mannopyranosyl)-D-tryptophan

Uniqueness

2-(alpha-D-Mannopyranosyl)-L-tryptophan is unique due to its specific glycosylation pattern, which influences its biological activity and interactions. Compared to its analogs, it may exhibit different binding affinities and therapeutic potentials, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-amino-3-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1H-indol-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O7/c18-9(17(24)25)5-8-7-3-1-2-4-10(7)19-12(8)16-15(23)14(22)13(21)11(6-20)26-16/h1-4,9,11,13-16,19-23H,5-6,18H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXSBHKDEPPWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3C(C(C(C(O3)CO)O)O)O)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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